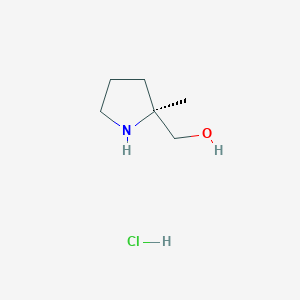
(S)-(2-Methylpyrrolidin-2-yl)methanol hydrochloride
概要
説明
(S)-(2-Methylpyrrolidin-2-yl)methanol hydrochloride is a useful research compound. Its molecular formula is C6H14ClNO and its molecular weight is 151.63. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Polymer Synthesis and Conformational Studies
Anionic polymerization of a related compound, (+)-(S)-diphenyl(1-methylpyrrolidin-2-yl)methyl methacrylate, leads to an optically active polymer with a helical conformation. This polymer demonstrates a reversible helix-helix transition in methanol containing an acid solution, offering insights into polymer behavior under various conditions (Okamoto, Nakano, Ono, & Hatada, 1991).
Chiral Catalysis and Asymmetric Autocatalysis
(S)-(2-Methylpyrrolidin-2-yl)methanol hydrochloride is structurally similar to Diphenyl(1-methylpyrrolidin-2-yl)methanol (DPMPM), a compound used as a highly enantio- and chemoselective chiral catalyst. This catalyst is effective in the addition of dialkylzincs to various aldehydes, yielding sec-alcohols with high enantiomeric excesses. These reactions are crucial in the synthesis of stereochemically complex molecules (Soai & Shibata, 1997).
Synthesis of Complex Molecular Structures
The synthesis of complex molecular structures such as (4S-Phenylpyrrolidin-2R-yl)methanol and 2S-methyl-4S-phenylpyrrolidine has been achieved through the double reduction of cyclic sulfonamide precursors. These precursors were initially prepared following stereoselective intramolecular Heck reactions, highlighting the compound's utility in constructing sophisticated molecular architectures (Evans, 2007).
Asymmetric Synthesis in Organometallic Chemistry
This compound analogs, such as (S)-(+)-diphenyl(1-methylpyrrolidin-2-yl)methanol, are used in asymmetric synthesis within organometallic chemistry. They catalyze the alkylation of metal complexes, leading to the formation of optically active alcohol complexes with high enantiotopic and diastereotopic selectivity (Takemoto et al., 1998).
Magnetic and Structural Properties of Hydrochloride Crystals
Studies on hydrochloride crystals based on related compounds provide insights into the relationship between magnetic properties and crystal-stacking structures. Such research is vital for understanding the fundamental properties of materials and their potential applications in technology and material science (Yong, Zhang, & She, 2013).
Amino Acid Ester Synthesis
In chemical synthesis, amino acid methyl ester hydrochlorides are prepared using methods compatible with this compound. This illustrates the compound's relevance in synthesizing essential biochemicals (Li & Sha, 2008).
Catalysis in Asymmetric Reactions
Enantiopure compounds like N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol, related to this compound, demonstrate high enantioselectivity in catalytic asymmetric additions to aldehydes. Such reactions are pivotal in synthesizing chiral molecules with high enantiomeric excess (Wang et al., 2008).
作用機序
The antimicrobial action of alcohol, such as methanol, is primarily due to the denaturation of proteins . This mechanism is supported by the observation that absolute ethyl alcohol, a dehydrating agent, is less bactericidal than mixtures of alcohol and water because proteins are denatured more quickly in the presence of water .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
[(2S)-2-methylpyrrolidin-2-yl]methanol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-6(5-8)3-2-4-7-6;/h7-8H,2-5H2,1H3;1H/t6-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFTQTMXKUQODRT-RGMNGODLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1)CO.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CCCN1)CO.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1523541-78-7 | |
| Record name | 2-Pyrrolidinemethanol, 2-methyl-, hydrochloride (1:1), (2S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1523541-78-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(S)-tert-butyl 6-(5-(7-broMo-9,9-difluoro-9H-fluoren-2-yl)-1H-iMidazol-2-yl)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B3027967.png)
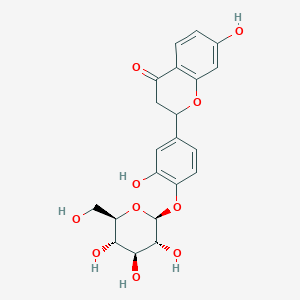

![(4,8-Bis(5-(2-ethylhexyl)thieno[3,2-b]thiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene-2,6-diyl)bis(trimethylstannane)](/img/structure/B3027973.png)

![Cis-Ethyl 7-Oxooctahydro-2H-Pyrano[3,2-C]Pyridine-4A-Carboxylate](/img/structure/B3027977.png)
![4-Bromo-6-methyl-1-(4-methylbenzenesulfonyl)-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B3027979.png)

![2,3-Dichlorofuro[3,4-b]pyrazine-5,7-dione](/img/structure/B3027981.png)

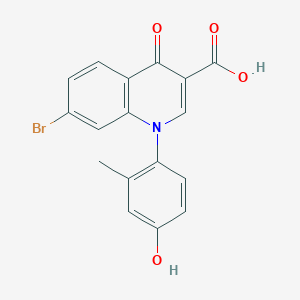
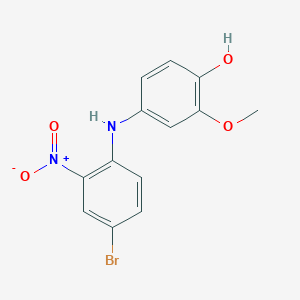
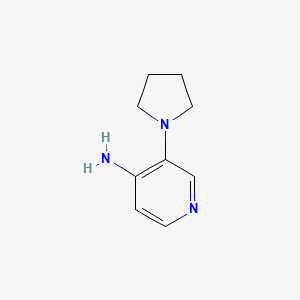
![tert-Butyl (3S)-3-[(6-methylpyrimidin-4-yl)amino]pyrrolidine-1-carboxylate](/img/structure/B3027991.png)
